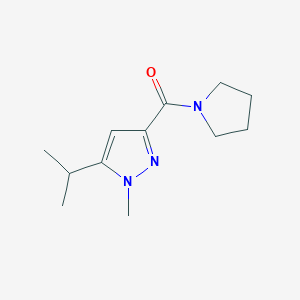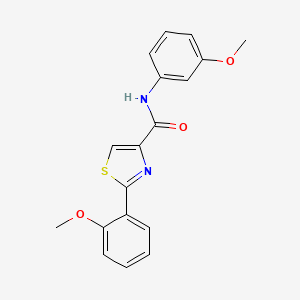
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the pyrazole-carboxamide family and has shown great potential in the treatment of various diseases.
Mechanism of Action
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide acts as a competitive inhibitor of several kinases. It binds to the ATP-binding site of these kinases and prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide disrupts several signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by disrupting several signaling pathways. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in lab experiments is its potency and selectivity. It has been shown to be a potent inhibitor of several kinases, making it a valuable tool in studying the role of these kinases in disease progression. However, one of the limitations of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in scientific research. One potential application is in the treatment of cancer. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another potential application is in the treatment of inflammatory diseases. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which could make it a valuable tool in the treatment of diseases such as rheumatoid arthritis. Finally, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide could be further studied as a tool compound to study the role of various kinases in disease progression.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide involves several steps. The first step is the synthesis of 3,4-difluoroaniline, which is then reacted with 2,5-dimethylpyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then reacted with thionyl chloride to form the final product, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and SRC. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been used as a tool compound to study the role of various kinases in disease progression.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-5-11(17(2)16-7)12(18)15-8-3-4-9(13)10(14)6-8/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBJWHQRAXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)




![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)